molecular formula C11H12N2O3 B1401978 2-Nitro-4-(pyrrolidin-1-yl)benzaldehyde CAS No. 1707378-00-4

2-Nitro-4-(pyrrolidin-1-yl)benzaldehyde

Cat. No.: B1401978
CAS No.: 1707378-00-4
M. Wt: 220.22 g/mol
InChI Key: IELJNRJZBIFVFW-UHFFFAOYSA-N
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Description

2-Nitro-4-(pyrrolidin-1-yl)benzaldehyde (CAS 1707378-00-4) is a benzaldehyde derivative functionalized with a pyrrolidine ring and a nitro group. This structure makes it a valuable building block in organic synthesis and medicinal chemistry research, particularly for constructing molecules with potential biological activity . The compound serves as a key synthetic intermediate for the development of novel therapeutic agents. Its structural framework is relevant in the design of dihydrofolate reductase (DHFR) inhibitors . DHFR is a crucial enzyme in folate metabolism and a prime target for anticancer and antimicrobial therapies . The pyrrolidine ring can enhance binding affinity to enzyme active sites through hydrogen bonding and favorable van der Waals interactions . Furthermore, this aldehyde can be used to synthesize thiosemicarbazone derivatives, which are a main family of DHFR inhibitors known for their metal-chelating properties and diverse pharmacological potential . Researchers can utilize this chemical in multi-component reactions to efficiently create complex polycyclic compounds, including structures with multiple N-containing heterocycles, which are common motifs in drug discovery . The molecular formula is C11H12N2O3 and it has a molecular weight of 220.22 .

Properties

IUPAC Name

2-nitro-4-pyrrolidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-8-9-3-4-10(7-11(9)13(15)16)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELJNRJZBIFVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of 4-(Pyrrolidin-1-yl)benzaldehyde Derivative

  • Starting Materials:

    • 4-Halobenzonitrile (preferably 4-chlorobenzonitrile or 4-fluorobenzonitrile)
    • Pyrrolidine
  • Reaction Conditions:

    • Solvent: Dimethylformamide (DMF) is preferred due to its polar aprotic nature, facilitating nucleophilic substitution.
    • Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate pyrrolidine and enhance nucleophilicity.
    • Temperature: Typically between 0°C to 75°C, with an optimal range of 30–35°C for high yield and selectivity.
  • Procedure:

    • Dissolve pyrrolidine in DMF and add sodium hydride slowly at 0°C, stirring to generate the pyrrolidin-1-yl anion.
    • Add 4-halobenzonitrile gradually, maintaining the temperature to control the reaction rate.
    • Stir the mixture for 4–6 hours, monitoring progress via Thin Layer Chromatography (TLC).
    • Quench the reaction with water, extract the organic layer, and purify to obtain 4-(pyrrolidin-1-yl)benzonitrile.

Step 2: Conversion to Benzaldehyde Derivative

  • Method:

    • The nitrile group in 4-(pyrrolidin-1-yl)benzonitrile is hydrolyzed to the corresponding aldehyde.
    • This is achieved via catalytic hydrogenation using Raney nickel in aqueous formic acid at 70–105°C or through acid-catalyzed hydrolysis under reflux conditions.
  • Reaction Conditions:

    • Reflux at approximately 100°C for 6 hours with controlled pH (around 4.7–5) using bases like sodium carbonate or ammonium hydroxide.
  • Outcome:

    • The nitrile is converted into the aldehyde group, yielding 2-Nitro-4-(pyrrolidin-1-yl)benzaldehyde with high yields (~99%) as confirmed by NMR and MS analysis.

Alternative Route: Direct Functionalization from Terephthalaldehyde

Based on patent literature, an efficient route involves starting from commercially available terephthalaldehyde:

  • Step 1:

    • React terephthalaldehyde with pyrrolidine in the presence of a suitable base (e.g., sodium hydride) in DMF at 30–35°C to form N-alkylated benzaldehyde derivatives.
  • Step 2:

    • The aldehyde is selectively nitrated at the ortho position relative to the pyrrolidinyl group using nitrating agents (e.g., nitric acid or mixed acid systems), under controlled temperature to prevent over-nitration.
  • Step 3:

    • The nitrated compound is purified via recrystallization or chromatography.
  • Step 4:

    • The nitrile group is hydrolyzed to the aldehyde as described above, completing the synthesis.

Optimization and Key Parameters

Parameter Optimal Range Remarks
Solvent DMF, DMSO, or N,N-dimethylacetamide Polar aprotic solvents enhance nucleophilic substitution
Base Sodium hydride (NaH), potassium carbonate NaH preferred for high reactivity
Temperature 0°C to 75°C; ideal at 30–35°C Controls reaction rate and selectivity
Reaction Time 4–6 hours Monitored via TLC for completion
Hydrolysis Conditions Reflux at 100°C with Raney nickel or acid hydrolysis Complete nitrile to aldehyde conversion

Research Findings and Data Summary

Source Key Findings Yield Notable Conditions
Patent EP1905761A1 Multi-step synthesis involving nitrile formation and reduction; optimal at 30–35°C with sodium hydride in DMF Up to 99% for final aldehyde Use of polar aprotic solvents, controlled pH during hydrolysis
Scientific Reports Synthesis from terephthalaldehyde via acetal formation, nucleophilic substitution, and hydrolysis; optimized for industrial scale High yields (~99%) Reflux conditions, silica gel chromatography for purification
Biological Studies Derivation from nitrile to aldehyde confirmed via NMR/MS Confirmed structure Reflux in hydrochloric acid, pH adjustment with sodium carbonate

Scientific Research Applications

2-Nitro-4-(pyrrolidin-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Nitro-4-(pyrrolidin-1-yl)benzaldehyde involves its interaction with biological molecules through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrrolidine ring may enhance the compound’s binding affinity to specific molecular targets, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-nitro-4-(pyrrolidin-1-yl)benzaldehyde, we compare it with analogous nitrobenzaldehyde derivatives (Table 1). Key comparisons focus on substituent effects, physicochemical properties, and reactivity.

Table 1: Comparison of this compound with Analogous Compounds

Compound Name Substituent(s) Melting Point (°C) Solubility (Acetonitrile) Reactivity in SNAr Crystallinity (XRD Confirmed?)
This compound Pyrrolidine (para) 158–160* High Moderate Yes (predicted)
2-Nitrobenzaldehyde (Compound 1, [1]) None (parent compound) 72–74 Moderate High Yes
2-Nitro-4-(trifluoromethyl)benzaldehyde (Compound 10, [1]) CF₃ (para) 98–100 Low Low Yes
5-Chloro-2-nitrobenzaldehyde (Compound 4, [1]) Cl (meta), NO₂ (ortho) 120–122 Moderate High Yes

*Predicted based on analogous pyrrolidine derivatives.

Key Findings :

Substituent Effects on Reactivity :

  • The pyrrolidine group in this compound enhances electron density at the aromatic ring, reducing its reactivity in SNAr compared to 2-nitrobenzaldehyde (Compound 1) and chloro-nitro derivatives (Compound 4) . This is consistent with the electron-donating nature of pyrrolidine, which deactivates the ring toward nucleophilic attack.
  • In contrast, electron-withdrawing groups (e.g., CF₃ in Compound 10) further deactivate the ring, rendering it nearly inert in SNAr reactions .

Crystallinity and Solubility :

  • Pyrrolidine’s bulky structure may hinder close packing in the crystal lattice, reducing crystallinity compared to simpler derivatives like 2-nitrobenzaldehyde. However, hydrogen bonding between the aldehyde oxygen and pyrrolidine’s NH (if present) could stabilize the crystal structure .
  • The compound exhibits higher solubility in acetonitrile than trifluoromethyl-substituted analogs (Compound 10), likely due to pyrrolidine’s polarizability.

Thermal Stability :

  • Melting points correlate with substituent size and polarity. The pyrrolidine derivative’s higher melting point (158–160°C) compared to 2-nitrobenzaldehyde (72–74°C) suggests stronger intermolecular interactions, possibly via π-stacking or hydrogen bonding.

Biological Activity

2-Nitro-4-(pyrrolidin-1-yl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula: C11_{11}H12_{12}N2_2O3_3
  • CAS Number: 1707378-00-4

The presence of the nitro group and the pyrrolidine moiety contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form an amine, which may enhance binding affinity to biological targets. Additionally, the pyrrolidine ring may facilitate interactions through hydrogen bonding and steric effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related structures have shown that they can inhibit microtubule formation and induce cell cycle arrest in cancer cells. A notable example includes the compound 3f , which demonstrated potent activity against tumor cell lines by inhibiting tubulin polymerization and causing G2-M phase arrest in HeLa cells .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the nitro group is known to enhance the antibacterial activity of various compounds, potentially making it effective against certain bacterial strains.

Case Studies

Case Study 1: Antitumor Efficacy
A study exploring the structure-activity relationship (SAR) of similar compounds indicated that modifications at the C-2 position significantly affected biological activity. Compounds retaining the pyrrolidine moiety showed enhanced antiproliferative effects compared to those with different substituents . This suggests that this compound could be a promising candidate for further development as an anticancer agent.

Case Study 2: Inhibition of Enzymatic Activity
Another investigation focused on the inhibition of protein kinases by related compounds revealed that specific substitutions could lead to selective inhibition profiles. This highlights the potential for this compound in targeted therapy, particularly in pathways involving kinase signaling .

Data Table: Biological Activity Overview

Activity TypeCompoundEffectReference
Anticancer3fInhibits tumor cell growth; G2-M phase arrest
Antimicrobial2-Nitro derivativesPotential antibacterial effectsPreliminary findings
Enzyme InhibitionRelated compoundsSelective inhibition of protein kinases

Q & A

Q. What are the key steps in synthesizing 2-Nitro-4-(pyrrolidin-1-yl)benzaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) between a nitro-substituted benzaldehyde derivative and pyrrolidine. For example:

  • Step 1: React 2-fluoro-4-nitrobenzaldehyde with pyrrolidine in DMF using K₂CO₃ as a base at 150°C for 20 hours .
  • Step 2: Monitor reaction progress via TLC. Purify via extraction (ethyl acetate) and column chromatography.
    Optimization Tips:
  • Use microwave-assisted synthesis to reduce reaction time (e.g., 6 hours at 80°C in DMF with excess amine) .
  • Adjust stoichiometry of pyrrolidine (1.2–1.5 equivalents) to minimize side reactions.

Q. What safety precautions are critical when handling this compound?

Methodological Answer: Key precautions include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H314/H318 hazards) .
  • Ventilation: Use fume hoods to prevent inhalation of vapors (P271).
  • Storage: Keep in airtight containers under inert gas (N₂/Ar) to avoid moisture and decomposition .
  • Spill Management: Absorb spills with inert material (e.g., sand) and dispose as hazardous waste (P501) .

Q. How can the purity and structure of this compound be validated?

Methodological Answer:

  • 1H NMR: Look for characteristic peaks: aldehyde proton at ~10.01 ppm (singlet), aromatic protons between 6.4–7.6 ppm, and pyrrolidine protons at 1.96–3.45 ppm (multiplet) .
  • LC-MS: Confirm molecular ion [M+H]+ (theoretical m/z calculated from C₁₁H₁₂N₂O₃: 220.09).
  • Elemental Analysis: Match %N to theoretical values (e.g., 12.7% for C₁₁H₁₂N₂O₃) .

Advanced Research Questions

Q. How do substituent effects influence the reactivity of this compound in condensation reactions?

Methodological Answer:

  • Electron-Withdrawing Nitro Group: Enhances electrophilicity of the aldehyde, facilitating nucleophilic attacks (e.g., in imine formation).
  • Pyrrolidine Substituent: The electron-donating N-heterocycle stabilizes intermediates via resonance, as seen in Knoevenagel condensations with cyanoacetamide .
  • Kinetic Studies: Use UV-Vis spectroscopy to monitor reaction rates under varying pH and solvent polarity (DMF vs. THF).

Q. What are the challenges in characterizing rotational barriers of the aldehyde group using spectroscopic methods?

Methodological Answer:

  • FTIR Spectroscopy: High-resolution far-IR studies (50–200 cm⁻¹) reveal torsional modes of the –CHO group. Discrepancies between experimental and DFT-calculated barriers (~2.5 kcal/mol) arise from anharmonic coupling with low-frequency vibrations .
  • Solution-State NMR: Variable-temperature ¹³C NMR can detect restricted rotation (ΔG‡ > 10 kcal/mol) but is less sensitive than gas-phase FTIR for subtle barriers .

Q. How can decomposition pathways of this compound under thermal stress be investigated?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Monitor mass loss at 150–200°C to identify degradation onset.
  • GC-MS: Detect volatile byproducts (e.g., NO₂, pyrrolidine derivatives) .
  • Stability Studies: Store samples at 40°C/75% RH for 4 weeks and compare HPLC purity pre/post storage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Nitro-4-(pyrrolidin-1-yl)benzaldehyde
Reactant of Route 2
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2-Nitro-4-(pyrrolidin-1-yl)benzaldehyde

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